Cyclooct-4-en-1-yl acetate Cyclooct-4-en-1-yl acetate
Brand Name: Vulcanchem
CAS No.: 22445-58-5
VCID: VC7960041
InChI: InChI=1S/C10H16O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h2-3,10H,4-8H2,1H3/b3-2-
SMILES: CC(=O)OC1CCCC=CCC1
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

Cyclooct-4-en-1-yl acetate

CAS No.: 22445-58-5

Cat. No.: VC7960041

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Cyclooct-4-en-1-yl acetate - 22445-58-5

Specification

CAS No. 22445-58-5
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name [(4Z)-cyclooct-4-en-1-yl] acetate
Standard InChI InChI=1S/C10H16O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h2-3,10H,4-8H2,1H3/b3-2-
Standard InChI Key QWGXPNSOYZOCHH-IHWYPQMZSA-N
Isomeric SMILES CC(=O)OC1CCC/C=C\CC1
SMILES CC(=O)OC1CCCC=CCC1
Canonical SMILES CC(=O)OC1CCCC=CCC1

Introduction

Chemical Identity and Structural Characterization

Cyclooct-4-en-1-yl acetate is systematically named as the acetic acid ester of cyclooct-4-en-1-ol. Its molecular structure comprises an eight-membered cycloalkene ring with a trans-configured double bond at the 4-position and an acetoxy group (-OAc) at the 1-position . The compound’s stereochemistry and ring strain contribute to its reactivity, particularly in [4+2] cycloaddition reactions and transition metal-catalyzed processes.

Synthesis Methodologies

Acetylation of Cyclooct-4-en-1-ol

The most straightforward synthesis involves the acetylation of cyclooct-4-en-1-ol with acetic anhydride in the presence of a base such as pyridine or triethylamine:

Cyclooct-4-en-1-ol+(CH3CO)2OBaseCyclooct-4-en-1-yl acetate+CH3COOH\text{Cyclooct-4-en-1-ol} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{Base}} \text{Cyclooct-4-en-1-yl acetate} + \text{CH}_3\text{COOH}

This nucleophilic acyl substitution proceeds via activation of the acetic anhydride, with yields exceeding 70% under optimized conditions.

Photochemical Isomerization and Silver-Mediated Capture

A scalable method developed by recent research employs flow photochemistry to isomerize cis-cyclooctene derivatives to their trans- counterparts, which are trapped using silver(I)-tosic silica gel . This approach minimizes silver leaching and enables gram-scale production:

  • Photoisomerization: Irradiation of cis-cyclooctene at 254 nm induces trans-configuration.

  • Capture: Ag(I)-tosic silica selectively binds the trans-isomer, facilitating separation.

  • Elution: Methanol displaces the product, yielding >90% purity .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The acetate group undergoes nucleophilic displacement with amines, thiols, and alkoxides. For example, reaction with sodium methoxide yields cyclooct-4-en-1-ol:

Cyclooct-4-en-1-yl acetate+CH3ONaCyclooct-4-en-1-ol+CH3COONa\text{Cyclooct-4-en-1-yl acetate} + \text{CH}_3\text{ONa} \rightarrow \text{Cyclooct-4-en-1-ol} + \text{CH}_3\text{COONa}

This reactivity is exploited to synthesize functionalized cyclooctene derivatives for bioorthogonal tagging .

Hydrogenation and Ring-Opening

Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, producing cyclooctyl acetate. Ring-opening metathesis polymerization (ROMP) with Grubbs catalysts generates polycyclooctenamers, though this application remains underexplored.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic diols and diacetates enables enantioselective synthesis. For instance, Candida antarctica lipase B (CALB) acetylates (1R,2R)-cyclooct-5-ene-1,2-diol to yield enantiopure monoacetates (>99%ee>99\% \, \text{ee}) :

(rac)-Diol+Vinyl acetateCALB(1R,2R)-Monoacetate+(1S,2S)-Diacetate\text{(rac)-Diol} + \text{Vinyl acetate} \xrightarrow{\text{CALB}} \text{(1R,2R)-Monoacetate} + \text{(1S,2S)-Diacetate}

Microwave irradiation enhances reaction rates and enantioselectivity in such systems .

Applications in Organic Chemistry and Industry

Bioorthogonal Chemistry

trans-Cyclooctene derivatives, including cyclooct-4-en-1-yl acetate, react rapidly with tetrazines in inverse electron-demand Diels-Alder reactions. This click chemistry is pivotal for live-cell labeling and drug delivery .

Fragrance and Flavor Industry

The compound’s fruity odor profile makes it a candidate for synthetic fragrances. Its stability under acidic conditions allows incorporation into consumer products.

Chemical Intermediate

Cyclooct-4-en-1-yl acetate serves as a precursor to cyclooctene-based macrocycles and ligands. For example, oxidation with RuO₄ yields diketones for Schiff base synthesis.

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic Signatures

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 5.55–5.59 (2H, m, CH=CH), δ 2.04 (3H, s, OAc), δ 3.57–3.61 (1H, m, CH-OAc)
¹³C NMR (CDCl₃)δ 170.2 (C=O), δ 128.9 (CH=CH), δ 73.8 (C-OAc)
IR (neat)1740 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O)

Recent Advances and Future Directions

Immobilized Catalyst Systems

Ag(I)-tosic silica gels enable recyclable trans-cyclooctene synthesis, reducing costs and environmental impact .

Microwave-Assisted Enzymatic Reactions

CALB and Pseudomonas cepacia lipases under microwave irradiation achieve 20–99% yields in <24 hours, outperforming conventional heating .

Computational Modeling

DFT studies predict regioselectivity in Diels-Alder reactions, guiding the design of cyclooctene-based probes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator